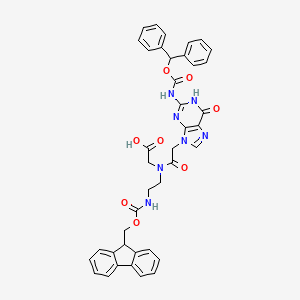

Fmoc-pna-g(bhoc)-oh

Description

Contextualizing Peptide Nucleic Acids (PNAs) as Nucleic Acid Mimics in Research

Peptide Nucleic Acids (PNAs) are artificially synthesized polymers that serve as mimics of DNA and RNA. nih.govlifetein.com First introduced in 1991 by Nielsen and colleagues, PNAs have garnered considerable interest due to their unique properties that in some aspects surpass those of their natural counterparts. nih.govrevistamedicinamilitara.ro Unlike DNA and RNA, which have a backbone of repeating sugar-phosphate units, PNAs feature a pseudopeptide backbone composed of repeating N-(2-aminoethyl)glycine units linked by peptide bonds. pnas.orgwikipedia.orgcaister.com This fundamental structural difference confers upon PNAs remarkable resistance to enzymatic degradation by both nucleases and proteases. nih.govwikipedia.org

PNAs are capable of binding to complementary DNA and RNA sequences with high affinity and specificity, following the principles of Watson-Crick base pairing. pnas.orgnih.gov This interaction can lead to the formation of PNA/DNA and PNA/RNA duplexes that are often more stable than the corresponding natural nucleic acid duplexes. pnas.orgnih.gov The enhanced stability is largely attributed to the neutral charge of the PNA backbone, which eliminates the electrostatic repulsion that exists between the negatively charged phosphate (B84403) groups of natural nucleic acids. wikipedia.orgbiosyn.com These properties make PNAs powerful tools in various research applications, including antisense therapies, gene regulation, and as diagnostic probes. nih.govlifetein.comintavispeptides.com

The defining feature of a Peptide Nucleic Acid is its unique backbone structure. Instead of the deoxyribose or ribose sugars and phosphodiester linkages found in DNA and RNA, the PNA backbone is constructed from repeating N-(2-aminoethyl)glycine units. caister.comresearchgate.net The purine (B94841) and pyrimidine (B1678525) nucleobases are attached to this polyamide backbone via a methylene (B1212753) carbonyl linker. researchgate.netbiosearchtech.com This design results in an achiral and uncharged backbone, a stark contrast to the chiral and negatively charged nature of the sugar-phosphate backbone in native nucleic acids. researchgate.netintavispeptides.com

The spacing of the nucleobases along the PNA backbone is similar to that in DNA, allowing for effective hybridization. nih.gov However, the peptide-like nature of the backbone provides greater conformational flexibility. intavispeptides.com PNAs can adopt various helical structures upon binding to DNA or RNA, with the P-helix being a common conformation observed in PNA-DNA duplexes. pnas.orgnih.gov Modifications to the PNA backbone, such as the introduction of chiral centers, can further influence its conformational preferences and enhance binding selectivity. pnas.orgnih.gov

The distinct structural features of PNAs give rise to several key differences when compared to DNA and RNA, which are highly relevant in research settings.

| Feature | Peptide Nucleic Acids (PNAs) | Canonical Nucleic Acids (DNA/RNA) |

| Backbone | Neutral, polyamide (N-(2-aminoethyl)glycine) pnas.orgwikipedia.org | Negatively charged, sugar-phosphate pnas.orgintavispeptides.com |

| Stability | High resistance to nucleases and proteases nih.govwikipedia.org | Susceptible to enzymatic degradation nih.gov |

| Binding Affinity | Higher affinity for complementary DNA and RNA nih.govlifetein.com | Standard affinity for complementary strands |

| Duplex Stability | PNA/DNA and PNA/RNA duplexes are more thermally stable pnas.orgbiosyn.com | DNA/DNA and DNA/RNA duplexes have lower thermal stability biosyn.com |

| Salt Dependence | Binding is largely independent of salt concentration biosyn.com | Binding is highly dependent on ionic strength biosyn.com |

| Specificity | A single base mismatch is more destabilizing wikipedia.org | Mismatches are destabilizing, but to a lesser extent wikipedia.org |

The superior binding affinity and specificity of PNAs allow for the use of shorter oligomers (typically 12-15 units) compared to traditional DNA probes. lifetein.com Furthermore, the uncharged backbone enables PNAs to hybridize under conditions of low salt concentration where DNA-DNA hybridization would be suboptimal. biosyn.com These characteristics make PNAs exceptionally powerful tools for applications requiring high precision and stability, such as in diagnostics and gene-targeting research. lifetein.comintavispeptides.com

Structural Peculiarities of PNA Backbone Architectures

The Role of Fmoc-pna-g(bhoc)-oh as a Core Monomer in PNA Synthesis

The synthesis of PNA oligomers is achieved through a step-wise process, typically on a solid support, where monomer units are sequentially added to a growing chain. This compound is a critical building block in this process, specifically for the incorporation of the guanine (B1146940) (G) nucleobase. biosearchtech.comlifetein.com

This monomer is a specialized chemical compound featuring several key components:

PNA backbone: The core N-(2-aminoethyl)glycine structure.

Guanine (G) base: The specific nucleobase to be incorporated into the PNA sequence. lifetein.com

Fmoc (9-fluorenylmethyloxycarbonyl) group: A protecting group attached to the N-terminal amine of the backbone. liwei-peptide.com This group is stable under acidic conditions but can be readily removed using a mild base, allowing for the sequential addition of the next monomer. liwei-peptide.com

Bhoc (benzhydryloxycarbonyl) group: A protecting group attached to the exocyclic amino group of the guanine base. biosearchtech.com The Bhoc group provides essential protection during the synthesis process, prevents unwanted side reactions, and enhances the solubility of the monomer. biosearchtech.comacs.org It is typically removed at the final stage of synthesis under acidic conditions. biosearchtech.com

The use of this compound, in conjunction with its corresponding adenine (B156593) (A), cytosine (C), and thymine (B56734) (T) monomers, allows for the precise and efficient assembly of custom PNA sequences. biosearchtech.com The robust chemical properties of this monomer and its compatibility with various coupling reactions make it a cornerstone of modern PNA synthesis. chemimpex.com

Historical Development and Evolution of Fmoc/Bhoc Chemistry for PNA Synthesis in Academic Settings

The initial synthesis of PNAs was accomplished using a chemical strategy known as tBoc/Z chemistry. biosearchtech.com However, this method required the use of harsh acidic conditions for the deprotection and cleavage steps, which could limit the types of modifications and sensitive reporter groups that could be incorporated into the PNA structure. peptide.com

To overcome these limitations, the milder Fmoc/Bhoc chemistry was developed as an alternative approach for PNA synthesis. peptide.com This strategy utilizes the base-labile Fmoc group for the protection of the backbone amine and the acid-labile Bhoc group for the protection of the nucleobases. peptide.com The development of Fmoc/Bhoc chemistry was a significant advancement, as it offered several advantages:

Milder Conditions: The deprotection and cleavage steps could be performed under much milder conditions, preserving the integrity of sensitive functional groups. biosearchtech.com

Improved Solubility: The Bhoc group was found to improve the solubility of the monomers, which was a particular issue with the cytosine monomer in earlier methods. biosearchtech.comresearchgate.net

Efficiency: The simplified final cleavage and deprotection steps can be achieved in a much shorter time frame. biosearchtech.com

The Fmoc/Bhoc strategy has become a widely adopted and robust method for the solid-phase synthesis of PNA oligomers, adaptable for both manual and automated synthesizers. peptide.comresearchgate.net This evolution in synthetic chemistry has been instrumental in expanding the accessibility and application of PNAs in diverse areas of scientific research. frontiersin.orgbiotage.com

Properties

IUPAC Name |

2-[[2-[2-(benzhydryloxycarbonylamino)-6-oxo-1H-purin-9-yl]acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H35N7O8/c48-32(46(22-33(49)50)20-19-41-39(52)54-23-31-29-17-9-7-15-27(29)28-16-8-10-18-30(28)31)21-47-24-42-34-36(47)43-38(44-37(34)51)45-40(53)55-35(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-18,24,31,35H,19-23H2,(H,41,52)(H,49,50)(H2,43,44,45,51,53) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHVLNAONKUINW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC4=C(C(=O)N3)N=CN4CC(=O)N(CCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H35N7O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301100917 | |

| Record name | N-[2-[2-[[(Diphenylmethoxy)carbonyl]amino]-1,6-dihydro-6-oxo-9H-purin-9-yl]acetyl]-N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301100917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

741.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186046-83-3 | |

| Record name | N-[2-[2-[[(Diphenylmethoxy)carbonyl]amino]-1,6-dihydro-6-oxo-9H-purin-9-yl]acetyl]-N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186046-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-[2-[[(Diphenylmethoxy)carbonyl]amino]-1,6-dihydro-6-oxo-9H-purin-9-yl]acetyl]-N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301100917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies for Fmoc Pna G Bhoc Oh and Pna Oligomers

Solid-Phase Synthesis Protocols for Fmoc-pna-g(bhoc)-oh Integration

Solid-phase synthesis (SPS) is the cornerstone of PNA oligomer construction, involving a repetitive cycle of deprotection, coupling, and capping steps performed on a solid support. biosearchtech.combiomers.net The integration of this compound into a growing PNA chain follows this fundamental workflow, but with specific considerations to address challenges like the aggregation of purine-rich sequences. biosearchtech.comnih.gov

Resin Selection and Functionalization for Fmoc-based PNA Assembly

The choice of solid support is critical for the successful assembly of PNA oligomers. For the Fmoc/Bhoc strategy, resins with acid-labile linkers are essential to allow for mild cleavage of the final PNA product. peptide.com Commonly used resins include those with Sieber amide or PAL (Peptide Amide Linker) functionalities. peptide.com

More advanced and effective supports include polyethylene (B3416737) glycol (PEG)-based resins like TentaGel or ChemMatrix. rsc.orgmdpi.com These resins exhibit excellent swelling properties in a range of solvents used in PNA synthesis, which enhances reagent accessibility to the growing PNA chain and can help mitigate aggregation issues, particularly in purine-rich sequences. rsc.orgsaspublishers.com The use of a H-Cys(Trt)-HMPB-ChemMatrix® resin has been reported for the synthesis of PNAs containing this compound. medsci.org Universal supports such as Fmoc-XAL-PEG-PS are also employed, offering flexibility in the synthesis protocol. nih.gov

Table 1: Comparison of Resins for Fmoc-based PNA Synthesis

| Resin Type | Linker Type | Cleavage Condition | Key Advantages |

| Sieber Amide Resin | Acid-labile amide | Mildly acidic (e.g., dilute TFA) | Compatible with Fmoc/Bhoc chemistry. peptide.com |

| PAL Resin | Acid-labile linker | Mildly acidic (e.g., TFA) | Widely used in peptide and PNA synthesis. peptide.com |

| TentaGel | PEG-PS copolymer | Varies with linker | Good swelling properties, reduces aggregation. rsc.org |

| ChemMatrix® | PEG-based | Varies with linker | Superior swelling in various solvents, improves coupling efficiency. saspublishers.commedsci.org |

| XAL-PEG-PS | Acid-labile linker | Mildly acidic | Universal support suitable for automated synthesis. nih.gov |

Optimized Cycles of Deprotection, Activation, and Coupling

The iterative cycle of deprotection, activation, and coupling is the core of PNA synthesis. Each step has been the subject of extensive optimization to improve efficiency and the purity of the final product.

The removal of the temporary N-terminal Fmoc protecting group is typically achieved using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). peptide.com The mechanism involves a β-elimination reaction initiated by the basic conditions. embrapa.br Kinetic studies have shown that this deprotection is generally a rapid process. embrapa.br However, prolonged or repeated exposure to basic conditions can lead to side reactions, such as the formation of ketopiperazine, which results in chain termination. rsc.orgrsc.org Another potential side reaction is the N-acyl transfer of the nucleobases, promoted by the free terminal amine during piperidine deprotection. nih.gov

To minimize these side reactions, deprotection times are carefully controlled. For instance, some protocols utilize a 20% piperidine solution in DMF for as little as 5 minutes. nih.govmedsci.org In automated synthesis, deprotection times can be even shorter. biosearchtech.com Studies have also explored alternative bases to piperidine to optimize the deprotection step. nih.gov Monitoring the deprotection kinetics, often by UV absorbance of the Fmoc-adduct, is crucial for ensuring complete removal of the protecting group without causing significant degradation of the PNA chain. researchgate.net

The activation of the carboxylic acid of the incoming Fmoc-PNA monomer is critical for efficient amide bond formation. A variety of coupling reagents, originally developed for peptide synthesis, have been adapted for PNA synthesis. saspublishers.com

Commonly Used Coupling Reagents:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective uronium-based reagents that are frequently used for PNA synthesis, often in combination with a base like N,N-diisopropylethylamine (DIPEA) and/or lutidine. peptide.combiosearchtech.commedsci.org

HCTU (O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is another efficient coupling agent used in PNA synthesis.

DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive like Oxyma (Ethyl cyanohydroxyiminoacetate) has been shown to be an effective and less expensive alternative to uronium-based reagents, improving coupling efficiency, especially for problematic sequences. saspublishers.com

The choice of coupling reagent and conditions can be sequence-dependent. For difficult couplings, such as those involving the incorporation of this compound, especially in purine-rich sequences, more potent activators like HATU are often preferred. saspublishers.commedsci.org Pre-activation of the monomer for a short period before addition to the resin can also enhance coupling efficiency. biosearchtech.com Elevated temperatures, for example, 80°C during the coupling step, have been employed to overcome aggregation and improve coupling efficiency, while the deprotection step is kept at a lower temperature (e.g., 20°C) to prevent side reactions. medsci.org

Table 2: Evaluation of Common Coupling Reagents for PNA Synthesis

| Coupling Reagent | Additive/Base | Typical Conditions | Notes |

| HATU | DIPEA, Lutidine | Room temperature or elevated (e.g., 80°C) for 30-40 min. biosearchtech.commedsci.org | Highly efficient, often used for difficult sequences. saspublishers.com |

| HBTU | DIPEA | Room temperature. peptide.com | A common and effective coupling reagent. |

| HCTU | NMM | Room temperature for 30 min. | Another effective uronium-based reagent. |

| DIC | Oxyma | Room temperature or with microwave heating. saspublishers.com | Cost-effective alternative, shows high efficiency. saspublishers.com |

To prevent the formation of deletion sequences, any unreacted N-terminal amines on the growing PNA chain must be permanently blocked or "capped" after each coupling step. rsc.org This is a crucial step to ensure the purity of the final PNA oligomer. biosearchtech.comrsc.org

The most common capping reagent is acetic anhydride (B1165640), typically used in a solution with a base like lutidine or DIPEA in DMF. biosearchtech.comnih.gov A mixture of 5% acetic anhydride and 6% lutidine in DMF is a stable and effective capping solution. biosearchtech.com This capping step acetylates the unreacted amino groups, rendering them incapable of participating in subsequent coupling cycles. peptide.com

Evaluation of Coupling Reagents and Conditions (e.g., HCTU, HATU, HBTU, Oxyma, DIC)

Innovative Synthetic Approaches for Enhancing this compound Incorporation Efficiency

The synthesis of PNA oligomers, especially those rich in purines like guanine (B1146940), can be challenging due to on-resin aggregation and inefficient coupling. nih.gov To address these issues, several innovative strategies have been developed.

One approach is the use of microwave-assisted synthesis, which can significantly accelerate both the deprotection and coupling steps, leading to higher crude purity of the PNA product. saspublishers.com The combination of microwave heating with efficient coupling agents like DIC/Oxyma has shown promise in improving the synthesis of difficult PNA sequences. saspublishers.com

Another strategy involves the temporary modification of the PNA backbone to disrupt aggregation. The introduction of a 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone of a monomer prior to a difficult coupling has been shown to improve the synthesis of long, purine-rich PNAs. nih.gov This Hmb group is labile and is removed during the final cleavage and deprotection step. nih.gov

Flow chemistry is an emerging automated approach that has been applied to PNA synthesis. This technique allows for precise control over reaction parameters such as temperature and reaction time, leading to rapid synthesis cycles (e.g., under 3 minutes) and high purity products. uzh.ch By optimizing conditions, such as using HBTU as an activator at 70°C, high-purity PNAs have been synthesized with minimal side products. uzh.ch

Finally, the development of novel protecting groups and conjugation chemistries continues to expand the toolkit for PNA synthesis. For example, the use of a p-nitrobenzyloxycarbonyl (pNZ) protecting group for the PNA backbone has been explored as an alternative to Fmoc. researchgate.net

Microwave-Assisted Synthesis for PNA Oligomerization

Microwave-assisted solid-phase synthesis has emerged as a highly effective method for accelerating the production of PNA oligomers. nih.govacs.org This technique utilizes microwave energy to rapidly and uniformly heat the reaction mixture, which can significantly shorten the time required for monomer coupling. nih.govacs.org This is particularly beneficial for overcoming the challenges associated with sterically hindered monomers and the synthesis of long or aggregation-prone PNA sequences. nih.gov The result is often an improvement in both the yield and the purity of the crude PNA product. nih.govacs.org

The elevated temperatures achieved through microwave irradiation directly influence the kinetics of the coupling reaction and the purity of the final PNA oligomer. acs.org

Enhanced Coupling Kinetics: In line with the principles of chemical kinetics, increased temperatures accelerate the rate of the amide bond formation between the activated Fmoc-PNA monomer and the growing PNA chain on the solid support. acs.org Coupling times that typically take an hour at room temperature can be reduced to a few minutes. acs.org

Improved Coupling Efficiency for Difficult Sequences: The additional thermal energy helps to overcome the kinetic barriers associated with sterically demanding monomers and sequences prone to self-aggregation on the solid support. nih.govacs.org This leads to more efficient couplings and a reduction in truncated sequences, which simplifies downstream purification. nih.gov

Considerations for Product Purity: While beneficial, high temperatures must be carefully controlled. Excessive heat can lead to unwanted side reactions. acs.org For instance, a reaction temperature of 75 °C has been used to avoid potential side reactions, even though higher temperatures could further speed up the amide bond formation. acs.org The bulky and sterically hindered protecting groups on PNA monomers can also contribute to challenges in production. acs.org

| Feature | Conventional Synthesis | Microwave-Assisted Synthesis |

| Coupling Time | Longer (e.g., hours) | Shorter (e.g., minutes) acs.org |

| Yield & Purity | Can be lower, with more truncated sequences | Improved yields and higher crude purity nih.govacs.org |

| Aggregation | More prone to aggregation issues | Can help overcome aggregation-prone sequences nih.gov |

| Temperature | Room Temperature | Elevated (e.g., 75 °C) acs.org |

Ultrasound-Assisted Solid-Phase PNA Synthesis (US-PNAS)

Ultrasound-assisted solid-phase PNA synthesis (US-PNAS) is an innovative approach that employs ultrasonic waves to enhance the efficiency of PNA oligomerization. nih.govnih.gov The primary mechanism is acoustic cavitation, where the formation and collapse of microscopic bubbles create localized hot spots of high temperature and pressure, leading to enhanced reaction rates and yields. nih.gov This method has been shown to improve the purity of the resulting PNA oligomers when compared to traditional manual synthesis methods. nih.govresearchgate.net

The application of ultrasonic irradiation throughout the PNA synthesis process has demonstrated significant improvements in both reaction yields and the purity of the final product. nih.govnih.govresearchgate.net

Enhanced Reaction Rates and Yields: The cavitation phenomenon induced by ultrasound enhances mass transfer and accelerates reaction rates in both heterogeneous and homogenous systems. nih.gov This leads to more efficient coupling steps and, consequently, higher isolated yields of the desired PNA oligomer. nih.govresearchgate.net

Improved Purity Profiles: US-PNAS has been shown to produce PNA oligomers with higher purity compared to standard protocols. nih.govresearchgate.net This has been demonstrated for a variety of PNA sequences, including short 5-mers, complex purine-rich sequences like a 5-mer guanine homoligomer, and longer oligomers up to 23-mers. nih.govresearchgate.net The use of ultrasound is compatible with commercially available Fmoc/Bhoc-protected PNA monomers and standard coupling reagents. nih.govnih.gov

Broad Applicability: The benefits of US-PNAS have been observed across a range of PNA lengths and complexities, indicating its wide applicability. nih.gov The method only requires an ultrasonic bath, a common piece of equipment in most synthetic laboratories, making it an accessible technique for improving PNA synthesis. nih.gov

| PNA Sequence Type | Outcome with US-PNAS |

| Small/Medium Oligomers (5-mer, 9-mer) | Improved crude purity and isolated yields nih.govresearchgate.net |

| Complex Purine-Rich Sequences (5-mer Guanine homoligomer) | Improved crude purity and isolated yields nih.govresearchgate.net |

| Longer Oligomers (18-mer, 23-mer) | Improved crude purity and isolated yields nih.govresearchgate.net |

Cleavage and Side-Chain Deprotection Strategies

The final stage of PNA synthesis involves the cleavage of the newly synthesized oligomer from the solid support and the simultaneous removal of the protecting groups from the nucleobases, such as the Bhoc group on the guanine residue. biosearchtech.combiosearchtech.com This step is critical for obtaining the final, functional PNA molecule.

The release of the PNA from the resin and the deprotection of the side chains are typically achieved using a strong acid cocktail. biosearchtech.compeptide.com

Cleavage Reagent: A common reagent for this purpose is trifluoroacetic acid (TFA). biosearchtech.compeptide.combiosearchtech.com A typical cleavage mixture consists of 95% TFA with added scavengers. peptide.com

Scavengers: Scavengers are crucial for quenching the reactive carbocations generated during the removal of the Bhoc groups, thereby preventing side reactions. biosearchtech.com A frequently used scavenger is m-cresol, often in a 5% concentration in TFA. biosearchtech.combiosearchtech.com Depending on the PNA sequence, other scavengers like triisopropylsilane (B1312306) (TIS) or phenol (B47542) may also be required. biosearchtech.combiosearchtech.com For PNAs containing sensitive residues like cysteine, the cleavage cocktail may be supplemented with phenol and ethanedithiol to prevent modification of the sulfhydryl group. umich.edu

Reaction Conditions: The cleavage and deprotection process is typically carried out at room temperature. peptide.com The duration of this step can vary depending on the solid support used. For instance, with a PAL-PEG-PS resin, the cleavage may take up to 90 minutes, whereas with an XAL handle, it can be complete in as little as 5 minutes. biosearchtech.comumich.edu However, the complete removal of the Bhoc side-chain protecting groups may still require a longer reaction time of around 90 minutes. umich.edu Following cleavage, the PNA is typically precipitated from the acidic solution using cold diethyl ether. biosearchtech.com

Careful control of the deprotection step is necessary to minimize the formation of impurities.

Preventing Alkylation: The tert-butyl cations generated from the cleavage of protecting groups can cause alkylation of sensitive residues like tryptophan and methionine. peptide.com The addition of scavengers like dithioethane (DTE) can help prevent these unwanted modifications. peptide.com

Ensuring Complete Deprotection: Incomplete removal of the Bhoc groups will result in a heterogeneous product with altered properties. umich.edu The completeness of the deprotection can be verified by mass spectrometry, where incomplete cleavage will show mass additions corresponding to the Bhoc group. umich.edu

Avoiding Acid-Induced Degradation: While necessary, prolonged exposure to strong acids like TFA can lead to degradation of the PNA. Therefore, the reaction time should be optimized to ensure complete deprotection while minimizing product degradation. In some cases, reducing cleavage time from 1 hour to 30 minutes has been shown to decrease the formation of alkylated by-products. acs.org

| Issue | Mitigation Strategy |

| Alkylation of sensitive residues | Addition of scavengers (e.g., m-cresol, TIS, DTE) to the cleavage cocktail biosearchtech.combiosearchtech.compeptide.com |

| Incomplete deprotection | Ensure sufficient reaction time (e.g., 90 minutes) and verify with mass spectrometry umich.edu |

| Acid-mediated degradation | Optimize and minimize the cleavage reaction time acs.org |

Protecting Group Chemistry in Fmoc Pna G Bhoc Oh Research

Significance of the Bhoc Group for Guanine (B1146940) Nucleobase Exocyclic Amine Protection

The exocyclic amine of the guanine nucleobase is a reactive site that must be protected during PNA synthesis to prevent side reactions during the coupling steps. liwei-peptide.comacs.org In Fmoc-PNA-G(Bhoc)-OH, this protection is provided by the benzhydryloxycarbonyl (Bhoc) group. liwei-peptide.combiosearchtech.com

The Bhoc group is an acid-labile protecting group, meaning it is stable under the basic conditions used to remove the Fmoc group but can be readily cleaved using strong acids like trifluoroacetic acid (TFA). liwei-peptide.comrsc.org This orthogonality is fundamental to the success of the Fmoc/Bhoc strategy, allowing for the sequential deprotection of the backbone amine and the final deprotection of the nucleobases at the end of the synthesis. rsc.orgpeptide.com

The selection of the Bhoc group for guanine protection was the result of extensive screening to find a group that provides a balance of stability and lability. biosearchtech.com It needed to be robust enough to withstand the repeated cycles of basic Fmoc deprotection and the coupling conditions throughout the synthesis of the entire PNA sequence. liwei-peptide.combiosearchtech.com At the same time, it had to be removable at the end of the synthesis under conditions that would not degrade the PNA oligomer. biosearchtech.com

A significant practical challenge in PNA synthesis is the poor solubility of the monomers, particularly purine-rich sequences, in the organic solvents used for synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). rsc.orgrsc.orgbiosearchtech.com Poor solubility can lead to aggregation and inefficient coupling, resulting in lower purity of the final PNA product. researchgate.netrsc.org

The Bhoc group plays a crucial role in mitigating this issue. biosearchtech.com Its bulky and lipophilic nature enhances the solubility of the this compound monomer in these organic solvents. biosearchtech.comrsc.org This improved solubility ensures a higher effective concentration of the monomer during the coupling reaction, leading to faster and more efficient amide bond formation. rsc.org The enhanced handling characteristics make the Fmoc/Bhoc monomers easier to work with in both manual and automated synthesis protocols. biosearchtech.comnih.gov

Rational Design of Bhoc Protection for Synthetic Robustness

Comparative Studies of Protecting Group Strategies in PNA Synthesis

The Fmoc/Bhoc strategy is one of the two most predominantly used methods for PNA synthesis, the other being the Boc/Z strategy. rsc.orgrsc.org The Boc/Z approach utilizes a tert-butyloxycarbonyl (Boc) group for the backbone amine and a benzyloxycarbonyl (Z) group for the nucleobases. rsc.org

A major difference lies in the deprotection conditions. The Boc/Z strategy relies on acid for both the repetitive backbone deprotection (with TFA) and the final cleavage from the resin (with harsher acids like HF or TFMSA). rsc.orgpeptide.com In contrast, the Fmoc/Bhoc strategy uses milder, orthogonal conditions: base for the repetitive deprotection and acid for the final cleavage. biosearchtech.comrsc.org This milder chemistry of the Fmoc/Bhoc approach is particularly advantageous for synthesizing PNAs containing sensitive modifications or reporter groups that might not be stable to repeated acid treatments. biosearchtech.com

While the Boc/Z strategy is noted for having minimal reported side-reactions, the harsh acidic cleavage required is a significant drawback. rsc.org The Fmoc/Bhoc strategy, although susceptible to base-induced side reactions like ketopiperazine formation, avoids the need for these harsh final cleavage conditions. rsc.org

Researchers have also explored other protecting group combinations to overcome the limitations of the main strategies. These include using alternative groups for the nucleobases with Fmoc backbone protection, such as acyl or Boc groups. rsc.orgrsc.org For example, the Fmoc/Boc strategy was developed to address solubility issues, especially for the cytosine monomer, and to provide additional levels of orthogonality. researchgate.net Other novel strategies involve using groups like p-nitrobenzyloxycarbonyl (pNZ) or Bts, which can be removed under different, specific conditions, offering more flexibility for synthesizing complex PNA conjugates. rsc.orgrsc.org Recent studies have even explored the synthesis of purine (B94841) PNA monomers without any base-protecting groups, relying on the low nucleophilicity of the exocyclic amines of adenine (B156593) and guanine, which could offer a more atom-efficient and environmentally friendly approach. acs.orgacs.org

Interactive Table: Comparison of PNA Protecting Group Strategies

| Strategy | Backbone Protection (Temporary) | Nucleobase Protection (Permanent) | Backbone Deprotection | Final Cleavage/Deprotection | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|---|

| Fmoc/Bhoc | Fmoc (Base-labile) | Bhoc (Acid-labile) | Piperidine (B6355638) (mild base) | TFA (strong acid) | Orthogonal, mild deprotection cycles, good for sensitive molecules. biosearchtech.com | Potential for base-induced side reactions (e.g., ketopiperazine formation). rsc.org |

| Boc/Z | Boc (Acid-labile) | Z (Acid-labile/Hydrogenolysis) | TFA (strong acid) | HF/TFMSA (very strong acid) | Minimal side-reactions during elongation. rsc.org | Harsh acidic conditions for deprotection and cleavage. rsc.org |

| Fmoc/Boc | Fmoc (Base-labile) | Boc (Acid-labile) | Piperidine (mild base) | TFA (strong acid) | Excellent monomer solubility, additional orthogonality. | Can be sensitive to elevated temperatures. rsc.org |

| Mmt/Acyl | Mmt (Mild acid-labile) | Acyl (Base-labile) | Dilute TFA | Ammonia | Compatible with standard DNA synthesis conditions. rsc.orgresearchgate.net | Less common, requires specific monomer synthesis. |

| Bts/Bhoc | Bts (Thiol-labile) | Bhoc (Acid-labile) | Thiols + base | TFA (strong acid) | Self-activating monomers, high coupling efficiency. rsc.org | Use of malodorous thiols. rsc.org |

Advanced Research Applications of Fmoc Pna G Bhoc Oh in Chemical Synthesis and Materials Science

Construction of Complex PNA Architectures and Conjugates

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a neutral N-(2-aminoethyl)glycine backbone, which allows it to bind to complementary DNA and RNA strands with high affinity and specificity. uni-muenchen.de The Fmoc/Bhoc protection strategy is widely employed for PNA synthesis, offering milder chemical conditions compared to the original Boc/Z chemistry. biosearchtech.combiosearchtech.com This makes Fmoc-pna-g(bhoc)-oh particularly valuable for creating sophisticated PNA-based molecules. biosearchtech.com

This compound is a critical monomer for the solid-phase synthesis of PNA oligomers with defined sequences. lifetein.comfrontiersin.org The synthesis process involves a repetitive cycle of deprotection of the Fmoc group, coupling of the next Fmoc-protected monomer, and capping of any unreacted sites. biosearchtech.comlifetein.com The use of this compound, along with its adenine (B156593), cytosine, and thymine (B56734) counterparts, allows for the precise construction of PNA sequences designed for various research applications. pnabio.combiotage.com

These synthetic PNA oligomers serve as highly effective research probes. sbsgenetech.com Due to their neutral backbone, they exhibit strong binding to target nucleic acids, making them ideal for techniques like Fluorescent In Situ Hybridization (FISH), microarrays, and as PCR blockers. sbsgenetech.com The stability of the Bhoc protecting group during synthesis and its ready removal under final cleavage conditions ensure the integrity of the guanine (B1146940) base, which is crucial for targeting G-rich sequences in genomic studies. biosearchtech.comlifetein.com However, care must be taken in sequence design, as purine-rich sequences, especially those containing multiple guanines, have a tendency to aggregate. lifetein.comsbsgenetech.com

Table 1: Properties and Synthesis Role of this compound

The versatility of this compound extends to the creation of more complex architectures like bis-PNAs and PNA-peptide conjugates, which are instrumental in mechanistic studies. biosearchtech.combiosearchtech.combiotage.com

Bis-PNAs are constructs where two PNA strands, a Watson-Crick strand and a Hoogsteen strand, are connected by a flexible linker. biosearchtech.com This design allows for the formation of highly stable triplex structures with double-stranded DNA. biosearchtech.com The synthesis of bis-PNAs utilizes Fmoc/Bhoc monomers, including this compound, and often incorporates hydrophilic spacers like AEEA to connect the two PNA segments and improve solubility. biosearchtech.com

PNA-Peptide Conjugates combine the sequence-specific recognition of PNA with the functional properties of peptides. biosearchtech.comrsc.org The synthesis of these hybrid molecules is compatible with Fmoc/Bhoc chemistry. biosearchtech.com this compound can be readily incorporated into a sequence that is then extended with Fmoc-protected amino acids, allowing for the entire conjugate to be assembled on a solid support. biosearchtech.combiotage.com These conjugates are used to study cellular uptake, gene silencing, and as artificial nucleases. biotage.com For instance, a PNA sequence containing a diaminopropionic acid residue, synthesized using Fmoc-protected monomers, can be used for the post-synthetic conjugation of catalytic groups. biotage.com

DNA-PNA chimeras are hybrid molecules that contain both PNA and DNA segments. These systems are of great interest as they can combine the high binding affinity and enzymatic resistance of PNA with the ability of DNA to be recognized by enzymes like polymerases. creative-peptides.commdpi.com

The synthesis of DNA-PNA chimeras can be accomplished using chemistries that are compatible with both PNA and DNA synthesis. biosearchtech.com While MMT/base labile protected PNA monomers are specifically designed for compatibility with phosphoramidite (B1245037) chemistry used in DNA synthesis, strategies have been developed to integrate monomers like this compound. biosearchtech.commdpi.com These chimeras have been used as primers in PCR reactions and for the detection of single base pair mutations. creative-peptides.com The junction between the PNA and DNA segments is a critical aspect of the design, influencing the binding affinity of the resulting duplexes. mdpi.com

Development of Bis-PNAs and PNA-Peptide Conjugates for Mechanistic Studies

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

Beyond its role as a synthetic building block, the this compound monomer itself exhibits remarkable self-assembly properties, driven by non-covalent interactions such as π-π stacking from the Fmoc groups and hydrogen bonding from the guanine base. nih.govresearchgate.net This has opened avenues for its use in materials science and supramolecular chemistry.

Under specific conditions, this compound can self-assemble into well-defined supramolecular structures. researchgate.netmdpi.com When dissolved in water at high temperatures and at a sufficient concentration (e.g., 5 mg/mL), the monomer assembles into uniform spherical microparticles. researchgate.netmdpi.com These spheres can have diameters ranging from hundreds of nanometers to several micrometers. uni-muenchen.denih.govresearchgate.net

At the air-water interface, a fraction of these spheres can further organize to form a thin layer. researchgate.netmdpi.com This self-assembly into ordered structures is driven by a combination of stacking interactions and hydrogen bonding. nih.gov The morphology of the assemblies can be influenced by factors such as concentration and the solvent system used. For example, at lower concentrations, spheres are formed, while at higher concentrations, nanoribbon assemblies can be observed. mdpi.comnih.gov

Table 2: Self-Assembly Conditions and Resulting Morphologies of this compound

| Condition | Resulting Structure(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Dissolution in water at high temperature (5 mg/mL) | Spherical microparticles | Formation of uniform spheres. | researchgate.netmdpi.com |

| Air-water interface | Thin layer of assembled spheres | Spheres exhibit further organization at the interface, forming a colored layer. | researchgate.netmdpi.com |

| Drop-casting aqueous solution (2 mg/mL) at varying temperatures | Hexagonally packed microspheres (at 20 and 40 °C); Irregular aggregates (at higher temps) | Temperature controls the arrangement of microspheres, leading to adaptive photonic crystals. | mdpi.comnih.gov |

| Methanol/water solutions at varying concentrations | Spheres (at ≤ 0.1 mg/mL); Nanoribbons (at ≥ 0.5 mg/mL) | Concentration dictates the resulting morphology of the self-assembled structures. | mdpi.comnih.gov |

The ordered arrangement of the self-assembled this compound microspheres gives rise to fascinating optical properties, specifically those of photonic crystals. nih.govresearchgate.netmdpi.com These are materials with a periodic structure that can control the propagation of light, resulting in structural color. mdpi.com The thin layers formed by the PNA monomer spheres at the air-water interface can exhibit a purple color. researchgate.net

These photonic crystals are responsive to external stimuli. mdpi.com For example, upon the addition of salt (NaCl) to the solution, the color of the crystals changes. researchgate.netmdpi.com This color change is attributed to a reduction in the electrostatic potential surrounding the spheres, which causes them to aggregate and alters the spacing between them, thereby changing the wavelength of refracted light. mdpi.comnih.gov This behavior is analogous to the mechanism chameleons use to change their skin color, which also involves the modulation of guanine nanocrystal geometry. mdpi.comnih.gov The ability to form these adaptive photonic crystals makes this compound and its conjugates promising for applications in optical coating sensors and diffraction gratings. mdpi.comnih.gov

Mechanical Rigidity and Photoluminescent Features of PNA-Derived Materials

The quest for novel materials with superior mechanical and optical properties has led researchers to explore the potential of peptide nucleic acid (PNA) building blocks. A significant breakthrough in this area involves the use of a fluorenylmethyloxycarbonyl (Fmoc)-guanine PNA conjugate, which self-assembles into remarkably rigid supramolecular structures. nih.gov

These assemblies exhibit a unique architecture where the guanine head of one molecule forms hydrogen bonds with the Fmoc carbonyl tail of another, resulting in a non-planar, cyclic quartet arrangement. nih.govmdpi.com This distinct "head-to-tail" hydrogen bonding pattern creates a cation-free "basket" structure. nih.gov This structural motif is a departure from the typical G-quadruplexes found in DNA, which rely on cations for stability. nih.govresearchgate.net

The resulting PNA-derived material demonstrates exceptional mechanical stiffness. nih.gov Nano-indentation experiments have revealed a Young's modulus of approximately 17.8 ± 2.5 GPa and an average stiffness of 69.6 ± 6.8 N m⁻¹. nih.govresearchgate.net These values are significantly higher than those reported for any DNA-based nanostructures, highlighting the superior mechanical rigidity of these PNA assemblies. nih.govresearchgate.net The enhanced stiffness is attributed to the specific head-to-tail packing, additional π–π stacking interactions mediated by the Fmoc groups, and interactions between the aliphatic chains. researchgate.net

Beyond their mechanical strength, these Fmoc-G-PNA tetramer assemblies also exhibit interesting photoluminescent properties. nih.gov They show fluorescence emission, a characteristic fluorescence melting profile, and binding behavior with dyes like Thioflavin T (ThT) and TmPyP4, similar to native G-quadruplexes. nih.govresearchgate.net The fluorescent assemblies of the G-PNA tetramer have been noted for their longer lifetime and high quantum yield values, which are comparable to other peptide or PNA based self-assembled structures. nih.govresearchgate.net The inherent fluorescence of the Fmoc group, a fluorene (B118485) derivative, contributes to these optical properties, as such derivatives are known to be used as blue or green emitters in optoelectronics. nih.gov

The combination of high mechanical rigidity and photoluminescence in these PNA-derived materials makes them promising candidates for applications in nanotechnology and optoelectronics. nih.gov Their unique self-assembly mechanism and robust physical properties offer a new platform for designing advanced functional materials. nih.govmdpi.com

Interactive Data Table: Mechanical Properties of Fmoc-G-PNA Tetramer Assemblies

| Property | Value | Source |

| Young's Modulus | 17.8 ± 2.5 GPa | nih.govresearchgate.net |

| Average Stiffness | 69.6 ± 6.8 N m⁻¹ | nih.govresearchgate.net |

Functionalization Strategies and Labeling Methodologies for Research Applications

The versatility of Peptide Nucleic Acids (PNAs) in research is greatly enhanced by the ability to functionalize and label them with various molecules. The use of Fmoc/Bhoc protected monomers, including this compound, is central to these strategies, allowing for the synthesis of PNA oligomers with sensitive reporter groups due to the milder chemical conditions required compared to tBoc/Z chemistry. biosearchtech.com

Incorporation of Fluorescent and Biotin (B1667282) Labels into PNA Oligomers

The labeling of PNA oligomers with fluorescent dyes and biotin is a common practice to facilitate their detection and use in various bioassays. biosearchtech.comumich.edu This process can be carried out either while the PNA is still attached to the solid support resin or in solution after cleavage, depending on the acid sensitivity of the label. lifetein.com

On-Resin Labeling: For acid-resistant labels like fluorescein (B123965) and biotin, the conjugation is best performed on the resin before cleavage and deprotection. biosearchtech.com The labeling is typically achieved by reacting the free N-terminus of the PNA, after removal of the final Fmoc group, with an activated N-hydroxysuccinimide (NHS) ester of the desired label. biosearchtech.comacs.org To improve conjugation efficiency, it is often recommended to incorporate one or more spacer molecules, such as AEEA (aminoethyloxyethyloxyacetic acid), between the PNA sequence and the label. biosearchtech.combiosearchtech.com

Solution-Phase Labeling: For acid-sensitive labels, the conjugation must be performed in solution after the PNA has been cleaved from the resin and deprotected. biosearchtech.com

Internal Labeling: Besides terminal labeling, it is also possible to introduce labels at internal positions within the PNA sequence. This can be achieved by using orthogonally protected PNA building blocks. nih.gov For instance, an Fmoc-PNA-U'(Dde)-OH monomer allows for the post-synthetic attachment of reporter groups to the 5-position of the uracil (B121893) base after selective removal of the Dde protecting group. nih.gov This enables the creation of internally labeled probes, such as those used in Fluorescence Resonance Energy Transfer (FRET) applications. nih.gov

Conjugation with Chromophores for Supramolecular Catalytic Systems

The self-assembling properties of PNA monomers can be harnessed to create sophisticated supramolecular catalytic systems. By conjugating chromophores to PNA monomers like Fmoc-g(Bhoc)-OH, researchers can develop novel materials with applications in areas like photocatalysis and photodynamic therapy. nih.gov

For example, the Fmoc-g(Bhoc) PNA monomer has been successfully conjugated to chromophores such as porphyrin (TPP) and bodipy (B41234) (BDP). nih.gov These conjugates have been shown to form supramolecular aggregates with distinct morphologies, such as nanospheres and flake-shaped structures, in organic solvents. nih.gov The ability of these PNA-chromophore conjugates to self-assemble into ordered structures is a key feature for their potential use in light-harvesting and catalytic applications. nih.govfrontiersin.org

The principle of using self-assembly to create functional systems is further highlighted by the development of photocatalytic systems based on π-conjugated chromophores. rsc.org By introducing moieties capable of hydrogen bonding, the self-assembly of chromophores can be guided to form ordered nanostructures with improved excitonic coupling, which is crucial for efficient photocatalysis. rsc.org The conjugation of PNA monomers to chromophores provides a powerful strategy to control the assembly and, consequently, the function of these photoactive materials. nih.gov

Interactive Data Table: Labeling Strategies for PNA Oligomers

| Labeling Strategy | Description | Key Features | Relevant Compounds | Source |

| On-Resin Labeling | Label is attached to the PNA while it is still on the solid support. | Suitable for acid-resistant labels; often uses NHS esters. | Biotin, Fluorescein | biosearchtech.comlifetein.com |

| Solution-Phase Labeling | Label is attached after the PNA is cleaved from the resin. | Necessary for acid-sensitive labels. | - | biosearchtech.comlifetein.com |

| Internal Labeling | Label is incorporated within the PNA sequence. | Uses orthogonally protected monomers (e.g., with Dde group). | Fmoc-PNA-U'(Dde)-OH | nih.gov |

| Chromophore Conjugation | Chromophores are attached to PNA monomers. | Creates self-assembling photoactive systems. | Porphyrin (TPP), Bodipy (BDP) | nih.gov |

Rigorous Analytical and Spectroscopic Characterization in Academic Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for both monitoring the progress of solid-phase PNA synthesis and for assessing the purity of the final cleaved and deprotected oligomers. nih.govrsc.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PNA monomers and oligomers. nih.govchemimpex.com In the context of Fmoc-PNA-G(Bhoc)-OH, analytical HPLC is used to confirm the purity of the monomer itself, which is typically greater than 98%. chemimpex.com During the synthesis of PNA oligomers, HPLC is employed to monitor the efficiency of coupling reactions and deprotection steps. researchgate.net For instance, researchers might compare HPLC profiles of crude synthetic products to optimize reaction times and reagent stoichiometry. researchgate.net A typical analytical HPLC setup for PNA analysis involves a C18 column with a gradient elution system, often using a mixture of water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA). nih.govnih.gov Detection is commonly performed using a UV detector at wavelengths such as 220 nm and 260 nm. nih.govnih.gov

Table 1: Representative Analytical HPLC Conditions for PNA Analysis

| Parameter | Condition |

| Column | Vydac RP C18 (300 Å; 3 × 150 mm; 5 μm) |

| Mobile Phase A | 10 mM TFA in H₂O |

| Mobile Phase B | 10 mM TFA in acetonitrile |

| Gradient | 5–70% B over 15 min, 70–95% B from 15–18 min, then 5% B from 19–20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Data sourced from a study on PNA probe binding. nih.gov |

Following the solid-phase synthesis and cleavage from the resin, crude PNA oligomers are purified using preparative or semi-preparative Reversed-Phase HPLC (RP-HPLC). rsc.orgnih.gov The fractions collected are then analyzed by analytical RP-HPLC to confirm their purity. nih.gov A purity of >95% is often required for subsequent applications. nih.gov The conditions for purification and analysis are similar, though flow rates and column dimensions differ. For example, a semi-preparative Luna C18 column might be used with a flow rate of 3 mL/min for purification. nih.gov The identity and purity of the final product, such as a PNA conjugate, are validated by comparing the integrated areas of the peaks in the HPLC chromatogram. nih.govnih.gov

Table 2: Example Semi-Preparative RP-HPLC Conditions for PNA Purification

| Parameter | Condition |

| System | Agilent 1200 Series |

| Column | Luna C18 (250 × 10 mm, 5 μm) |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | 0% B (5 min), 0–50% B (30 min), 50–100% B (1 min), 100% B (5 min), 100–0% B (1 min), 0% B (3 min) |

| Flow Rate | 3 mL/min |

| Detection | UV (220, 260, 280, 360, and 366 nm) |

| Data sourced from a study on an Iridium-PNA bioconjugate. nih.gov |

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

Advanced Spectroscopic Methods for Structural Elucidation and Conformation Analysis

Spectroscopic techniques are critical for confirming the molecular structure and studying the conformational behavior of PNA oligomers.

Mass spectrometry is the definitive method for confirming the molecular weight of synthesized PNA oligomers. Several MS techniques are employed:

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is frequently used to verify the mass of PNA-affibody conjugates and other PNA probes. It provides a way to compare the theoretical mass with the experimental mass. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) , often coupled with liquid chromatography (LC-MS), is another common technique. nih.govoup.com For example, ESI-Q-TOF-MS (Electrospray Ionization-Quadrupole-Time-of-Flight Mass Spectrometry) has been used to verify the mass of PNA-affibody conjugates. nih.gov

Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HR-MS) provides highly accurate mass data, which is crucial for confirming the identity of novel PNA constructs. rsc.orgnih.gov For instance, HR-ESI⁺ MS analysis can confirm the calculated mass of a PNA tetramer with high precision (e.g., found: 1101.4550, calculated for C₄₃H₅₇N₂₄O₁₂: 1101.4588 [M+H]⁺). rsc.org

Table 3: Mass Spectrometry Data for a PNA Tetramer

| Ion | Calculated m/z | Found m/z | Technique |

| [M+H]⁺ | 1101.4588 | 1101.4550 | HR-ESI⁺ MS |

| [M+2H]²⁺ | 551.2333 | 551.2331 | HR-ESI⁺ MS |

| Data sourced from a study on PNA-halloysite interactions. rsc.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of PNA monomers and oligomers. oup.comacs.orgscielo.org.mx

¹H-NMR provides information about the chemical environment of protons in the molecule. For PNA monomers and their derivatives, characteristic signals can be identified, such as the amide NH signal and the methylene (B1212753) protons of the backbone. nih.govacs.org Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) can establish scalar correlations between protons, helping to piece together the molecular structure. nih.govacs.org

¹³C-NMR provides information on the carbon skeleton of the molecule. acs.orgscielo.org.mx Along with ¹H-NMR, it is used to confirm that the synthesized compound conforms to the expected structure. scielo.org.mx Two-dimensional experiments like HSQC and HMBC, which show direct and long-range ¹H-¹³C correlations, are used for complete structural characterization. nih.govacs.org

While detailed NMR data for this compound itself is not extensively published in the primary literature, its use in synthesizing more complex structures which are then characterized by NMR is common. nih.govacs.org

Ultraviolet-Visible (UV) spectroscopy is a fundamental technique for studying the hybridization of PNA oligomers with their complementary DNA or RNA strands. nih.govnih.gov The formation of a PNA/DNA or PNA/RNA duplex can be monitored by observing changes in UV absorbance, typically at 260 nm or 295 nm. nih.govnih.gov

A key application is in UV thermal denaturation experiments, or "melting curves". In these experiments, the absorbance of a solution containing the PNA and its target strand is monitored as the temperature is increased. The midpoint of the transition from a double-stranded duplex to single strands is the melting temperature (Tₘ). frontiersin.org A sigmoidal melting curve is indicative of a duplex-to-single-strand transition. frontiersin.org The Tₘ value provides a measure of the stability of the duplex; PNA/DNA duplexes generally have higher Tₘ values than the corresponding DNA/DNA duplexes, indicating greater stability. scielo.org.mx These studies are crucial for applications that rely on the specific and high-affinity binding of PNAs. oup.com For example, UV melting curves recorded at 275 nm can be used to observe the denaturation of a PNA-RNA hybrid duplex. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of PNA Oligomers

In academic research, CD spectroscopy is instrumental for several key analyses of PNA oligomers synthesized using monomers like this compound. It is used to confirm the formation of duplexes or other higher-order structures, determine their helical sense (right-handed vs. left-handed), and assess their conformational stability through thermal melting experiments. sci-hub.secmu.edu The incorporation of chiral modifications into the PNA backbone, for instance at the γ-position, can pre-organize the PNA strand into a specific helical conformation even in its single-stranded state, leading to a pronounced CD signal. nih.govcmu.edu

Detailed Research Findings

Research has demonstrated that PNA-PNA duplexes exhibit distinct CD spectra that are indicative of their helical structure. A complex signal with multiple positive and negative bands (a pronounced Cotton effect) is characteristic of a helical secondary structure. sci-hub.se For example, studies on γ-modified PNA duplexes have identified spectral patterns suggesting the formation of a left-handed helix, characterized by maxima around 262 nm and 217 nm, and minima near 277 nm and 238 nm. sci-hub.se The spectral region between 200 nm and 230 nm is particularly sensitive to changes in the amide backbone conformation, reflecting the helical twist of the oligomers. cmu.edu

Furthermore, CD spectroscopy is crucial for studying more complex PNA structures, such as G-quadruplexes. Guanine-rich PNA sequences, which would be synthesized using the this compound monomer, can form these four-stranded structures. The CD spectrum for a parallel G-quadruplex typically shows a characteristic maximum at approximately 260 nm and a minimum around 240 nm. cmu.edu This allows researchers to distinguish quadruplex formation from standard duplex hybridization.

Thermal denaturation studies monitored by CD provide valuable information on the stability of these PNA structures. By recording CD spectra at varying temperatures, researchers can observe the melting transition from an ordered, helical state to a disordered, single-stranded state. sci-hub.se The temperature at which this transition occurs (the melting temperature, Tm) is a key measure of duplex or quadruplex stability. Studies have shown that PNA duplexes often have significantly higher melting temperatures than their DNA or RNA counterparts. nih.gov

The table below summarizes characteristic CD spectral features for different PNA secondary structures as reported in various research studies.

| PNA Secondary Structure | Characteristic CD Maxima (λ nm) | Characteristic CD Minima (λ nm) | Reference |

|---|---|---|---|

| Left-Handed Helical Duplex (γ-modified) | ~262, ~217 | ~277, ~238 | sci-hub.se |

| Parallel G-Quadruplex | ~260 | ~240 | cmu.edu |

These findings underscore the utility of CD spectroscopy in providing detailed insights into the structural polymorphism of PNA oligomers. The specific incorporation of monomers like this compound is fundamental to creating sequences capable of forming these diverse and functionally significant secondary structures, whose characteristics are then elucidated through rigorous spectroscopic analysis.

Theoretical and Computational Investigations of Fmoc Pna G Bhoc Oh Systems

Molecular Modeling and Dynamics Simulations for Structural Predictions

Molecular modeling and molecular dynamics (MD) simulations are instrumental in predicting the three-dimensional structures and conformational dynamics of PNA systems. These computational techniques allow researchers to visualize how PNA oligomers containing Fmoc-PNA-G(Bhoc)-OH monomers behave in various environments.

All-atom MD simulations have been employed to understand the permeation mechanism of PNA conjugates through bacterial membranes. nih.gov In one study, simulations were used to model the passage of a Vitamin B12-PNA conjugate through the BtuB receptor in Escherichia coli. nih.gov These simulations revealed that the transfer of the conjugate into the BtuB interior is energetically favorable upon the partial unfolding of the receptor's luminal domain. nih.gov Such studies are crucial for designing PNA-based therapeutics that can effectively enter target cells.

Modeling is also used to interpret the binding of small molecules to PNA assemblies. For example, computational docking was used to understand the interaction between a self-assembled Fmoc-G-PNA tetramer and fluorescent probes like Thioflavin T (ThT) and TMPyP4. researchgate.net The calculations identified two main binding clusters. In one, the benzothiazole (B30560) ring of ThT formed a T-shaped π-stacking interaction with the PNA's Fmoc group, while its nitrogen atoms formed hydrogen bonds with the PNA's peptide backbone NH group. researchgate.net These simulations provide a structural basis for the observed fluorescence and help in the design of specific probes for PNA structures. researchgate.net

Calculated Binding Energies of Probes with Fmoc-G-PNA Tetramer

| Probe Molecule | Binding Cluster | Key Interactions | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Thioflavin T (ThT) | Cluster 1 | T-shaped π-stacking with Fmoc group, H-bonds with peptide NH | -6.02 | researchgate.net |

| Thioflavin T (ThT) | Cluster 2 | π-stacking with guanine (B1146940) group | -5.74 | researchgate.net |

| TMPyP4 | Cluster 1 | T-shaped π-stacking with Fmoc group, H-bonds with -OH or -NH groups | -7.34 | researchgate.net |

| TMPyP4 | Cluster 2 | H-bonds with peptide NH group | -6.79 | researchgate.net |

Quantum Chemical Calculations for Understanding Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, properties, and reactivity of PNA molecules. csic.es These methods provide a deeper understanding of the fundamental characteristics of monomers like this compound.

DFT calculations have been performed to simulate the infrared (IR) spectra of PNA tetramers. unimi.it By calculating the vibrational frequencies, researchers can assign the peaks observed in experimental IR spectra to specific molecular motions, such as C=O stretching, N-H bending, and ring vibrations of the nucleobases. unimi.it This helps confirm the molecular structure and understand the bonding within the PNA assembly. unimi.it

Furthermore, quantum mechanics is applied to study the photophysical properties of PNA conjugates. For instance, the luminescent properties of platinum(II)-PNA conjugates have been investigated. rsc.org Such studies can reveal that conjugating a PNA sequence to a metal complex can significantly enhance properties like quantum yield, even in the presence of oxygen. rsc.org These findings are valuable for developing PNA-based probes and photosensitizers for diagnostic and therapeutic applications. rsc.orgunimib.it

Luminescence Quantum Yield (QY) of a Pt(II) Complex and its PNA Conjugate

| Compound | Solvent | Condition | Quantum Yield (%) | Reference |

|---|---|---|---|---|

| Pt2 Complex | CH₂Cl₂ | Deaerated | 76.5 | rsc.org |

| Pt2-PNA Conjugate | H₂O | Deaerated | 87.1 | rsc.org |

| Pt2 Complex | CH₂Cl₂ | Air-equilibrated | 3.9 | rsc.org |

| Pt2-PNA Conjugate | H₂O | Air-equilibrated | 54.6 | rsc.org |

Computational Approaches to G-Quadruplex Formation and Stability involving PNA Motifs

G-quadruplexes are four-stranded nucleic acid structures formed by guanine-rich sequences. nih.govcam.ac.uk PNA oligomers containing guanine, derived from monomers like this compound, can also form these structures. Computational methods are essential for predicting which sequences can form G-quadruplexes and for understanding their stability. cam.ac.uk

Research has shown that an Fmoc-guanine PNA conjugate can self-assemble into a unique, non-planar cyclic quartet arrangement. researchgate.net Unlike canonical G-quadruplexes in DNA, which are typically stabilized by metal cations in their central core, these PNA-based tetramer modules can stack vertically to form a quadruplex-like structure in the absence of any stabilizing cations. researchgate.net Single-crystal structural analysis revealed that each guanine head of one molecule is hydrogen-bonded to the Fmoc carbonyl tail of another, creating a distinctive "basket" structure. researchgate.net This assembly exhibits remarkable mechanical rigidity, suggesting potential applications in nanotechnology. researchgate.net

Various computational tools and algorithms have been developed to predict G-quadruplex formation from a given nucleic acid sequence. nih.govcam.ac.uk These predictive servers and databases help researchers identify potential G-quadruplex forming sequences in genomes and design PNA sequences with a high propensity to form these stable structures for applications in gene regulation and nanotechnology. nih.govcam.ac.uk

Prediction of Interactions with Nanomaterials (e.g., Halloysite (B83129) Nanotubes)

Computational modeling is a key tool for predicting and analyzing the interactions between PNA oligomers and nanomaterials. Halloysite nanotubes (HNTs), a type of natural aluminosilicate (B74896) clay, are explored as carriers for delivering PNA into cells. unimi.itresearchgate.net Molecular modeling helps to elucidate the nature of the PNA-HNT interaction, which is crucial for designing effective drug delivery systems. csic.es

Simulations have shown that PNA tetramers can be loaded onto HNTs through electrostatic interactions. csic.esunimi.it The adsorption is favorable on both the external and internal surfaces of the nanotubes, with calculations showing negative adsorption energies for all complexes. unimi.it The modeling revealed that PNA tetramers tend to adopt a flat conformation, positioning themselves parallel to the nanotube surface. unimi.it

The primary interactions stabilizing the PNA-HNT complex are hydrogen bonds. When adsorbed on the external surface, hydrogen bonds form between the hydrogen atoms of the PNA and the oxygen atoms of the halloysite surface at a distance of about 2.5 Å. unimi.it For internal adsorption, the main interactions are hydrogen bonds between the carbonyl oxygen atoms of the PNA and the hydrogen atoms of the internal HNT surface, with a distance of around 2.0 Å. unimi.it

Calculated Adsorption Energies of a PNA Tetramer on Halloysite Nanotubes

| Adsorption Location | Adsorption Energy (kcal/mol) | Reference |

|---|---|---|

| External Surface | -127.3 | unimi.it |

| Internal Surface | -51.3 | unimi.it |

Future Directions and Emerging Research Opportunities

Development of Novel PNA Monomer Designs and Protecting Group Chemistries

The evolution of PNA synthesis is intrinsically linked to the chemistry of its monomers and their protective groups. While the Fmoc/Bhoc strategy is widely adopted for its mild deprotection conditions, which are compatible with automated synthesis and sensitive functional groups, research continues into alternative strategies to overcome existing limitations and expand synthetic capabilities. peptide.combiosearchtech.com

A major challenge in PNA synthesis is the tendency of growing chains to aggregate, particularly in purine-rich sequences. biosearchtech.comrsc.org This has spurred the development of new monomer designs and protecting group chemistries aimed at improving solubility and synthesis efficiency. One alternative to the widely used Fmoc/Bhoc system is the original t-Boc/Z chemistry, which, despite yielding high-purity oligos, requires harsh acidic conditions (trifluoroacetic acid, TFA) for deprotection in every cycle, limiting its compatibility. peptide.combiosearchtech.com Other protecting groups have been explored to offer different deprotection mechanisms, such as the photolabile NVOC group, which can be removed by light irradiation, providing spatial and temporal control over the synthesis process, a feature particularly useful for microarray fabrication. rsc.org

| Strategy | Backbone Protection (Temporary) | Base Protection (Permanent) | Advantages | Disadvantages |

|---|---|---|---|---|

| Fmoc/Bhoc | Fmoc (Base-labile) | Bhoc (Acid-labile) | Milder chemistry, compatible with sensitive groups and automated synthesis. biosearchtech.compeptide.com Bhoc group enhances monomer solubility. biosearchtech.com | Can be prone to base-catalyzed side reactions during Fmoc deprotection. biosearchtech.com |

| Boc/Z | Boc (Acid-labile) | Z (Benzyloxycarbonyl) | Considered to give higher purity oligos with fewer side reactions. biosearchtech.com | Requires harsh acid (TFA) for every cycle, limiting compatibility. peptide.combiosearchtech.com |

| NVOC/Acyl | NVOC (Photolabile) | Acyl (e.g., isobutyryl) | Deprotection via light (>300 nm) avoids harsh chemical reagents. rsc.org Suitable for photolithographic methods like microarray synthesis. rsc.org | Requires specialized equipment for photolysis. |

Advancements in Automated and High-Throughput PNA Synthesis Methodologies

The compatibility of Fmoc/Bhoc chemistry with solid-phase synthesis protocols has made it highly suitable for automation. peptide.comlifetein.com Standard automated synthesis is performed on a solid support resin and involves a repeated three-step cycle: deprotection of the Fmoc group, coupling of the next monomer, and capping of any unreacted chains. peptide.com

Future research is focused on optimizing these automated processes to increase speed, purity, and yield. One significant advancement is the use of microwave-assisted synthesis. Microwave energy can dramatically accelerate the coupling step, reducing the time required from hours to minutes, thereby increasing throughput. biotage.com For instance, PNA couplings that might take an hour at room temperature can be completed in as little as six minutes at 75°C with microwave heating. biotage.com Further research will likely focus on the development of novel resins, such as hydrophilic PEG-based supports, to reduce chain aggregation and improve synthesis outcomes for complex or long PNA sequences. rsc.org

| Step | Description | Common Reagents |

|---|---|---|

| 1. Deprotection | Removal of the N-terminal Fmoc protecting group from the growing PNA chain attached to the solid support resin. | 20% piperidine (B6355638) in a solvent like DMF or NMP. peptide.combiotage.com |

| 2. Activation & Coupling | The carboxylic acid of the incoming Fmoc-PNA-G(Bhoc)-OH monomer is activated and then coupled to the newly exposed amine of the resin-bound chain. | Activating agents like HBTU, HATU, or DIC with additives like Oxyma. peptide.combiotage.com |

| 3. Capping | Any unreacted amine groups on the resin are permanently blocked (acetylated) to prevent the formation of deletion sequences in subsequent cycles. | Acetic anhydride (B1165640) with a base such as 2,6-lutidine or DIPEA. peptide.combiosearchtech.com |

Expanding the Scope of PNA-Based Materials for Advanced Nanotechnology and Optoelectronics

A fascinating and relatively recent area of research involves the self-assembly of PNA monomers themselves into functional materials. Studies have shown that this compound can self-assemble into complex supramolecular structures. mdpi.com When dissolved in water at elevated temperatures, the monomer forms microspheres. At the air-water interface, these spheres can further organize into thin layers that act as photonic crystals, exhibiting structural color that can be modulated by external stimuli such as the addition of salt. mdpi.com

This behavior opens up exciting possibilities in nanotechnology and optoelectronics. These self-assembled PNA monomer structures could be used to create tunable photonic materials, chemical sensors that change color in response to specific solvents, or novel biomaterials. mdpi.com Future research will explore how to control the geometry and properties of these assemblies by modifying the monomer structure, for example, by conjugating it with chromophores like porphyrin, to create novel catalytic or light-harvesting systems. mdpi.com

Deeper Mechanistic Understanding of PNA Assembly and Interactions at the Molecular Level

The unique properties of PNAs stem from their molecular structure. The neutral peptide-like backbone eliminates the electrostatic repulsion inherent in DNA and RNA, leading to more stable duplex and triplex structures with complementary nucleic acids. biosearchtech.com The guanine (B1146940) base in this compound is particularly significant due to its ability to form both Watson-Crick and Hoogsteen hydrogen bonds, which is fundamental to the formation of G-quadruplex structures. mdpi.com

Future research will employ advanced analytical techniques and computational modeling to gain a more profound understanding of these interactions. Investigating the precise thermodynamics and kinetics of PNA binding and self-assembly is crucial. A deeper mechanistic insight will enable the rational design of PNA sequences with tailored affinities and specificities. It will also help in developing strategies to mitigate known challenges, such as the aggregation of G-rich PNA sequences, which can be addressed by incorporating solubility-enhancing linkers like AEEA. biosearchtech.comlifetein.com

Integration of this compound into Interdisciplinary Research Platforms

This compound serves as a gateway to a vast array of interdisciplinary applications. PNAs synthesized from this monomer are not confined to a single field but act as powerful tools that bridge chemistry, biology, and materials science.

Emerging platforms include:

Advanced Diagnostics: Using PNAs as highly specific probes in diagnostic assays for the detection of nucleic acid biomarkers associated with diseases like cancer. chemimpex.comliwei-peptide.com

Therapeutic Agents: Developing PNA-based antisense and antigene therapies that can inhibit the expression of disease-causing genes with high efficacy and stability. chemimpex.comliwei-peptide.com

Bio-inspired Materials: Creating PNA-DNA hybrid hydrogels where the specific recognition between PNA and DNA strands acts as a cross-linking mechanism, leading to stimuli-responsive materials. mdpi.com

Gene Targeting: Utilizing PNAs for precise targeting of specific genomic sequences, including G-rich regions and G-quadruplexes, which are implicated in genetic disorders and cancer. lifetein.com

Bioconjugation: Covalently linking PNA oligomers to other functional molecules, such as peptides or fluorescent dyes, to create sophisticated tools for cell imaging, drug delivery, and molecular biology research. chemimpex.combiotage.comfrontiersin.org

The continued use of this compound in these diverse research areas will undoubtedly fuel further discoveries and technological advancements.

Q & A

Q. What is the structural significance of the Fmoc and Bhoc groups in Fmoc-PNA-G(Bhoc)-OH, and how do they influence PNA synthesis?

- Methodological Answer: The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino terminus during solid-phase synthesis, enabling stepwise elongation of the PNA chain. The Bhoc (benzhydryloxycarbonyl) group protects the guanine base’s exocyclic amine, preventing undesired side reactions during coupling. Both groups are removed under basic (Fmoc) or acidic (Bhoc) conditions, ensuring controlled deprotection .

Q. What are the standard protocols for incorporating this compound into PNA oligomers?

- Methodological Answer: Use solid-phase synthesis with Fmoc chemistry:

Activate the monomer with coupling reagents like PyOxim and DIEA in DMF.

Couple to the resin-bound PNA chain via amide bond formation.

Deprotect the Fmoc group with 20% piperidine/DMF.

Repeat for subsequent monomers. Validate coupling efficiency via Kaiser testing .

Q. Which analytical techniques confirm successful incorporation of this compound into PNA sequences?

- Methodological Answer:

- HPLC/MS : Monitor purity and molecular weight.

- MALDI-TOF : Verify mass accuracy of the synthesized PNA.